

ASN-001: A Technical Guide to a Selective CYP17 Lyase Inhibitor

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Compound of Interest

Compound Name: ASN-001

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Introduction

ASN-001 is an orally available, non-steroidal, and selective inhibitor of the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2] This enzyme is a critical juncture in the steroidogenesis pathway, catalyzing two distinct reactions: 17 α -hydroxylase activity and 17,20-lyase activity.[3][4] These reactions are essential for the production of both glucocorticoids and sex steroids.[5][6] In the context of castration-resistant prostate cancer (CRPC), the continued production of androgens in the adrenal glands and within the tumor microenvironment can drive disease progression.[7][8]

Non-selective CYP17A1 inhibitors, such as abiraterone acetate, block both the hydroxylase and lyase functions.[4][9] This effective shutdown of androgen synthesis also leads to a diversion of steroid precursors towards mineralocorticoid production, often resulting in side effects like hypertension, hypokalemia, and fluid retention.[10] Consequently, co-administration of a corticosteroid like prednisone is necessary to mitigate these effects.[8][10]

ASN-001's key innovation lies in its selectivity. By specifically inhibiting the 17,20-lyase activity, it aims to potently block the synthesis of androgens while leaving the 17 α -hydroxylase activity largely intact.[1][11] This selectivity is designed to prevent the accumulation of mineralocorticoid precursors, thereby potentially obviating the need for concurrent prednisone administration and offering a more favorable safety profile.[2][10] Preclinical studies have

indicated potent inhibition of testosterone synthesis, and Phase 1/2 clinical trials have evaluated its safety, tolerability, and efficacy in men with metastatic CRPC (mCRPC).[\[2\]](#)[\[11\]](#)

Mechanism of Action

CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum of adrenal and gonadal tissues.[\[1\]](#) Its 17 α -hydroxylase function converts pregnenolone and progesterone into 17 α -hydroxypregnenolone and 17 α -hydroxyprogesterone, respectively. These products can then be converted into corticosteroids. The subsequent 17,20-lyase function cleaves the C17-20 bond of 17 α -hydroxypregnenolone and 17 α -hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, which are the primary precursors for testosterone and dihydrotestosterone (DHT).[\[3\]](#)[\[4\]](#)

ASN-001 selectively binds to and inhibits this second, 17,20-lyase step.[\[1\]](#) This targeted inhibition significantly reduces the production of DHEA and downstream androgens, thereby depriving prostate cancer cells of the ligands required for androgen receptor (AR) signaling and proliferation.[\[1\]](#)[\[10\]](#) By preserving the 17 α -hydroxylase activity, the pathway to cortisol synthesis remains partially active, which is expected to prevent the compensatory pituitary-adrenal axis activation that leads to mineralocorticoid excess.[\[1\]](#)[\[2\]](#)

Caption: **ASN-001** selectively inhibits the 17,20-lyase activity of CYP17A1.

Quantitative Data

The following tables summarize the key quantitative data from clinical evaluations of **ASN-001**.

Table 1: Phase 1/2 Clinical Pharmacokinetics of **ASN-001**

Dose	C _{max} (μM)	C _{trough} (μM)	AUC _T (μM·h)	T _{1/2} (h)
100 mg QD	3.5	1.8	52	-
300 mg QD	6.7	-	80	21.5

Data sourced from Phase 1/2 clinical trial abstracts.[\[2\]](#)[\[11\]](#)

Table 2: Phase 1/2 Clinical Pharmacodynamics & Efficacy

Parameter	Cohort	Result	Citation
Pharmacodynamics			
Testosterone Levels	ABI/ENZA-naïve	Decrease to below quantifiable limits	[10][11]
DHEA Levels	ABI/ENZA-naïve	Decrease of up to 80%	[10][11]
Cortisol/ACTH Levels	All doses	No dose-related changes	[2]
Mineralocorticoid Excess	All doses	No events reported; no prednisone needed	[10][11]
Clinical Efficacy			
PSA Decline >50%	ABI/ENZA-naïve (300/400mg)	3 of 4 patients (up to 93% decline)	[12]
Stable Disease (RECIST)	Post-ABI/ENZA	Up to 18+ months	[10][12]

ABI: Abiraterone; ENZA: Enzalutamide

Table 3: Phase 1/2 Safety and Tolerability

Adverse Event Type	Details
Most Common Drug-Related AEs (Grade 1/2)	Fatigue, nausea, dizziness, myalgia, anorexia, flushing, hot-flashes, constipation. [2][11][12]
Dose-Limiting Toxicities (DLTs)	None reported at doses up to 200 mg.[2][11]

| Grade 3 Adverse Events | Asymptomatic, reversible elevation of ALT/AST at 400 mg dose (resolved with dose reduction to 300 mg).[10][11] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of CYP17A1 inhibitors. Below are representative methodologies for key experiments.

In Vitro CYP17A1 Lyase Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the 17,20-lyase activity of CYP17A1.

- Materials & Reagents:
 - Enzyme System: Recombinant human CYP17A1 co-expressed with NADPH-cytochrome P450 reductase (POR) and cytochrome b5 in a suitable expression system (e.g., bacterial membranes).[13]
 - Substrate: Radiolabeled [³H]-17 α -hydroxypregnенolone.
 - Cofactor: NADPH.
 - Inhibitor: **ASN-001** at various concentrations.
 - Reaction Buffer: Potassium phosphate buffer, pH 7.4.
- Procedure:
 1. Pre-incubate the enzyme system with varying concentrations of **ASN-001** (or vehicle control) for a defined period at 37°C.
 2. Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.
 3. Allow the reaction to proceed for a specified time, ensuring it remains within the linear range of product formation.
 4. Terminate the reaction (e.g., by adding a strong acid or organic solvent).
 5. Extract the steroids using an organic solvent (e.g., ethyl acetate).
 6. Separate the substrate from the product (DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14]

7. Quantify the amount of radiolabeled product formed using liquid scintillation counting.

- Data Analysis:

- Calculate the percentage of inhibition at each **ASN-001** concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro CYP17A1 lyase inhibition assay.

In Vivo Evaluation in Animal Models

This protocol describes a general method to assess the in vivo activity of a CYP17 inhibitor on androgen production.[15]

- Animal Model: Adult male rats (e.g., Wistar strain).
- Acclimatization: House animals in standard conditions for at least one week before the experiment.
- Grouping and Dosing:
 - Randomly assign animals to treatment groups (e.g., vehicle control, **ASN-001** low dose, **ASN-001** high dose).
 - Administer **ASN-001** or vehicle orally (p.o.) once daily for a specified duration (e.g., 3-7 days).
- Sample Collection:
 - At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
 - Euthanize the animals and dissect androgen-dependent tissues, such as the ventral prostate and seminal vesicles, and weigh them.

- Biochemical Analysis:
 - Prepare plasma from the blood samples.
 - Measure plasma testosterone concentrations using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ELISA.
- Data Analysis:
 - Compare the mean plasma testosterone levels and organ weights between the **ASN-001** treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
 - A significant reduction in testosterone levels and androgen-dependent organ weights indicates *in vivo* efficacy.

Clinical Trial Protocol Summary (NCT02349139)

This multicenter, open-label, Phase 1/2 trial was designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of **ASN-001** in men with mCRPC.[2][11]

- Study Design:
 - Phase 1: Dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
 - Phase 2: Expansion cohort at the RP2D to further evaluate safety and efficacy.
- Patient Population:
 - Men with progressive mCRPC despite ongoing androgen deprivation therapy.
 - Phase 1 allowed patients with prior treatment with abiraterone, enzalutamide, and chemotherapy.[2]
 - Phase 2 focused on patients who were naïve to abiraterone and enzalutamide.[11]
- Intervention:

- Oral, once-daily **ASN-001** administered without co-administration of prednisone.[[2](#)]
- Dose levels in Phase 1 included 50, 100, 200, 300, and 400 mg.[[11](#)]
- Primary Endpoints:
 - Safety and tolerability.
 - Incidence of dose-limiting toxicities (DLTs).
 - Determination of MTD and RP2D.
- Secondary & Exploratory Endpoints:
 - Pharmacokinetics (Cmax, AUC, T1/2).[[11](#)]
 - Pharmacodynamics (effects on serum levels of testosterone, DHEA, cortisol, and ACTH).
[[2](#)]
 - Clinical efficacy (PSA response rate and radiographic response based on RECIST).[[11](#)]

Caption: High-level workflow of the **ASN-001** Phase 1/2 clinical trial.

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